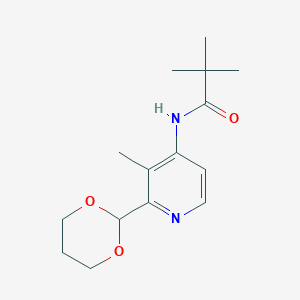

N-(2-(1,3-dioxan-2-yl)-3-methylpyridin-4-yl)pivalamide

Description

N-(2-(1,3-Dioxan-2-yl)-3-methylpyridin-4-yl)pivalamide is a pyridine derivative featuring a pivalamide group (tert-butyl carboxamide) at the 4-position, a methyl group at the 3-position, and a 1,3-dioxane ring fused at the 2-position of the pyridine core. The 1,3-dioxane moiety introduces a bicyclic ether structure, which may enhance solubility and stability compared to simpler substituents.

Properties

IUPAC Name |

N-[2-(1,3-dioxan-2-yl)-3-methylpyridin-4-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-11(17-14(18)15(2,3)4)6-7-16-12(10)13-19-8-5-9-20-13/h6-7,13H,5,8-9H2,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOWBGMIYLMZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C2OCCCO2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,3-dioxan-2-yl)-3-methylpyridin-4-yl)pivalamide typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The pyridine ring is then introduced through a series of reactions involving the appropriate pyridine precursor. The final step involves the formation of the pivalamide group through the reaction of the intermediate compound with pivaloyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,3-dioxan-2-yl)-3-methylpyridin-4-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-(1,3-dioxan-2-yl)-3-methylpyridin-4-yl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1,3-dioxan-2-yl)-3-methylpyridin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyridine-pivalamide derivatives documented in recent literature and catalogs. Key differences in substituents, molecular properties, and inferred biological activity are highlighted.

Structural Modifications at the Pyridine 2-Position

N-(2-Chloro-3-methylpyridin-4-yl)pivalamide ()

- Substituents : Chlorine (2-position), methyl (3-position).

- Molecular Formula : C₁₂H₁₅ClN₂O₂ (estimated).

- Key Differences : Replacing the 1,3-dioxane ring with chlorine reduces molecular complexity and polarity. Chlorine’s electronegativity may enhance electrophilic reactivity but decrease solubility in polar solvents compared to the dioxane group. This analog is likely more lipophilic, favoring membrane permeability .

N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide ()

- Substituents : Iodine (3-position), methoxy (4-position).

- Molecular Weight : 382.58 g/mol.

- Key Differences : The iodine atom’s large size and polarizability could enhance halogen bonding in biological targets, but its heavy atom mass increases molecular weight significantly. The dioxane group in the target compound avoids steric hindrance associated with iodine while maintaining moderate polarity .

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide ()

- Substituents : Iodine (2-position), methoxy (3-position).

- Molecular Weight : ~412 g/mol (estimated).

- Key Differences : The methoxy group’s electron-donating effects contrast with the dioxane’s ether oxygen atoms, which may stabilize charge interactions. The target compound’s dioxane ring likely offers better metabolic stability than iodo-substituted analogs, which are prone to dehalogenation .

Modifications Involving Heterocyclic or Aliphatic Side Chains

N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)-methyl)pyridin-4-yl)pivalamide hydrochloride ()

- Substituents : Chlorine (2-position), hydroxymethylpyrrolidine (3-position).

- Molecular Weight : 362.3 g/mol.

- Key Differences: The pyrrolidine side chain introduces a basic nitrogen and hydroxymethyl group, enabling hydrogen bonding.

Functional Group Impact on Physicochemical Properties

| Compound Name | Substituents (Pyridine Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 2-(1,3-Dioxan-2-yl), 3-methyl | C₁₅H₂₆N₂O₃ | 282 (estimated) | High polarity due to dioxane; moderate solubility |

| N-(2-Chloro-3-methylpyridin-4-yl)pivalamide | 2-Cl, 3-methyl | C₁₂H₁₅ClN₂O₂ | ~270 (estimated) | Lipophilic; reactive chloro group |

| N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide | 3-I, 4-OCH₃ | C₁₁H₁₂ClIN₂O₃ | 382.58 | Heavy atom; potential halogen bonding |

| N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide | 2-I, 3-OCH₃ | C₁₂H₁₄IN₂O₃ | ~412 (estimated) | High molecular weight; steric hindrance |

Biological Activity

N-(2-(1,3-dioxan-2-yl)-3-methylpyridin-4-yl)pivalamide, with the CAS number 147440-92-4, is a synthetic compound that has garnered attention for its potential biological activity. It is characterized by a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol. This compound features a pivalamide functional group, which is significant in medicinal chemistry due to its role in enhancing pharmacokinetic properties.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes, particularly those related to cancer and inflammation. The compound's structural features enable it to modulate signaling pathways effectively.

Pharmacological Properties

- Antitumor Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting tumor growth through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

- Anti-inflammatory Effects : The presence of the pyridine moiety suggests potential anti-inflammatory properties, as pyridine derivatives are known to exhibit such activities by inhibiting pro-inflammatory cytokines.

Study 1: In Vivo Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds, it was found that modifications in the chemical structure could significantly enhance drug exposure and effectiveness against cancer cells. The study demonstrated that certain derivatives could suppress tumor growth in mouse xenograft models at low doses, indicating that this compound may possess similar properties .

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition where similar compounds were evaluated for their ability to inhibit specific kinases implicated in cancer progression. Results showed promising inhibition rates, suggesting that further exploration into this compound could yield valuable insights into its therapeutic potential .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 147440-92-4 | C15H22N2O3 | 278.35 g/mol | Antitumor, Anti-inflammatory potential |

| GDC-0032 (related compound) | Not listed | Not specified | Not specified | PI3K inhibitor; clinical trials ongoing |

| Other pyridine derivatives | Various | Various | Various | Variable; often related to anti-cancer effects |

Q & A

Q. What are the key synthetic routes for preparing N-(2-(1,3-dioxan-2-yl)-3-methylpyridin-4-yl)pivalamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

- Step 1 : Functionalization of the pyridine ring at the 4-position with a pivalamide group using pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Step 2 : Introduction of the 1,3-dioxane moiety via acid-catalyzed cyclization of diols or transacetalization reactions .

- Step 3 : Methyl group installation at the pyridine 3-position using methylating agents (e.g., methyl iodide) under basic conditions .

Critical parameters : Reaction temperature (often 0–60°C), solvent choice (e.g., DCM, THF), and exclusion of moisture to prevent hydrolysis .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the pyridine ring (δ 7.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and 1,3-dioxane protons (δ 3.5–5.0 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the pivalamide group .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹) .

Q. What preliminary biological assays are recommended for this compound?

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme Inhibition Studies : Test against kinases or proteases using fluorometric or colorimetric substrates, noting the steric hindrance from the pivalamide group .

- Solubility and Stability : Assess in PBS or simulated physiological conditions via HPLC .

Advanced Research Questions

Q. How do steric effects from the pivalamide group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group in pivalamide imposes steric hindrance, which:

- Reduces Reactivity in Suzuki-Miyaura couplings (e.g., lower yields with aryl boronic acids) due to restricted access to the catalytic site .

- Enhances Selectivity in Buchwald-Hartwig aminations by favoring less hindered positions .

Methodological Tip : Use bulky ligands (e.g., XPhos) or elevated temperatures to mitigate steric challenges .

Q. How can contradictions in reported biological activity data be resolved?

Conflicting data (e.g., varying IC₅₀ values) may arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) .

- Compound Purity : Verify via HPLC (>95% purity) and control for degradation products .

- Structural Confirmation : Re-validate using X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

- Docking Simulations : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the pyridine 2-position .

- MD Simulations : Assess conformational stability of the 1,3-dioxane ring in aqueous environments .

Q. How can regioselectivity challenges during functionalization be addressed?

- Directing Groups : Introduce temporary groups (e.g., pyridinyl boronic esters) to steer reactions to the 4-position .

- Protection/Deprotection Strategies : Use silyl ethers to shield the 1,3-dioxane ring during methylation .

- Catalytic Systems : Employ Pd(0)/NHC catalysts for selective C-H activation .

Q. What are the stability considerations for long-term storage?

- Temperature : Store at –20°C in sealed vials to prevent hydrolysis of the amide bond .

- Light Sensitivity : Protect from UV exposure using amber glassware .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.